Cas no 56879-12-0 (Ethanone, 1-[2-methoxy-4-(phenylmethoxy)phenyl]-)

Ethanone, 1-[2-methoxy-4-(phenylmethoxy)phenyl]-, is a specialized organic compound featuring a methoxy-substituted phenyl ring and a benzyl ether moiety. Its structure lends itself to applications in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or fine chemicals. The presence of both methoxy and phenylmethoxy groups enhances its reactivity in electrophilic aromatic substitution and other functionalization reactions. This compound is valued for its potential utility in constructing bioactive scaffolds, owing to its ability to introduce specific aromatic and ether functionalities into target molecules. It is typically handled under controlled conditions due to its sensitivity to light and moisture.
Ethanone, 1-[2-methoxy-4-(phenylmethoxy)phenyl]- structure
56879-12-0 structure
Product Name:Ethanone, 1-[2-methoxy-4-(phenylmethoxy)phenyl]-
CAS No:56879-12-0
MF:C16H16O3
MW:256.296444892883
CID:347584
PubChem ID:820825
Update Time:2025-05-27

Ethanone, 1-[2-methoxy-4-(phenylmethoxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2-methoxy-4-(phenylmethoxy)phenyl]-
    • 1-[4-(BENZYLOXY)-2-METHOXYPHENYL]ETHANONE
    • DTXSID30356249
    • 1-(4-(benzyloxy)-2-methoxyphenyl)ethanone
    • F79848
    • SCHEMBL10797158
    • 1-(2-methoxy-4-phenylmethoxyphenyl)ethanone
    • 4'-Benzyloxy-2'-methoxyacetophenone, AldrichCPR
    • AKOS004903524
    • 1-[4-(benzyloxy)-2-methoxyphenyl]ethan-1-one
    • 56879-12-0
    • 4'-BENZYLOXY-2'-METHOXYACETOPHENONE
    • AQ-358/42003071
    • MDL: MFCD01108483
    • Inchi: 1S/C16H16O3/c1-12(17)15-9-8-14(10-16(15)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
    • InChI Key: BMMMQCKSIJBHKA-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(C(C)=O)=C(C=1)OC

Computed Properties

  • Exact Mass: 256.10998
  • Monoisotopic Mass: 256.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53
  • LogP: 3.47680

Ethanone, 1-[2-methoxy-4-(phenylmethoxy)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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